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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B15619945 Get Quote

(Rac)-BRD0705 is a first-in-class, orally bioavailable small molecule that acts as a potent and

paralog-selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). Its unique mechanism,

which decouples GSK3α inhibition from the activation of the canonical Wnt/β-catenin pathway,

represents a significant advancement in targeting the GSK3 family of kinases. This has

mitigated long-standing concerns about the on-target toxicity associated with pan-GSK3

inhibitors, opening new therapeutic avenues in oncology, neurology, and regenerative

medicine.[1][2] This guide provides a detailed overview of its mechanism, supported by

quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Paralog-Selective Inhibition
The primary challenge in developing GSK3 inhibitors has been the high degree of homology

between the two paralogs, GSK3α and GSK3β, particularly within their ATP-binding domains

(95% identity).[1][2] BRD0705 achieves its selectivity through a rational design strategy that

exploits a key difference in the hinge binding domains: an aspartate (Asp133) in GSK3α versus

a glutamate (Glu196) in GSK3β.[1] This "Asp-Glu switch" allows for the design of compounds

with preferential binding to one paralog over the other.

The most critical consequence of this selectivity is the specific inhibition of GSK3α while

leaving GSK3β largely functional. Since GSK3β is the primary paralog responsible for

phosphorylating β-catenin and targeting it for degradation, its continued activity prevents the

accumulation of β-catenin and subsequent activation of the Wnt signaling pathway—a major

driver of potential neoplastic toxicities associated with pan-GSK3 inhibition.[1]
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Caption: Core mechanism of BRD0705 selective action.

Quantitative Data Summary
The potency, selectivity, and pharmacokinetic properties of BRD0705 have been characterized

through various assays.

Table 1: In Vitro and Cellular Potency & Selectivity

Target Assay Type Value
Selectivity (vs.
GSK3α)

Reference

GSK3α Cell-free (IC50) 66 nM - [3][4][5]

GSK3β Cell-free (IC50) 515 nM 7.8-fold [3][4]

| GSK3α | Cellular (Kd) | 4.8 μM | - |[1][3][4] |
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Table 2: Kinome-Wide Selectivity Profile BRD0705 was tested against a panel of 311 human

kinases and demonstrated high selectivity. The most potently inhibited off-targets are listed

below.

Off-Target
Inhibition Value
(IC50)

Selectivity (vs.
GSK3α IC50)

Reference

CDK2 6.87 μM ~87-fold [1][3]

CDK5 9.20 μM ~116-fold [1][3]

| CDK3 | 9.74 μM | ~123-fold |[1][3] |

Table 3: In Vivo Pharmacokinetics in Mice

Parameter Administration Value Reference

Tmax Single Oral Dose 0.25 hours [1]

AUC Single Oral Dose 67.6 μmol/L*h [1]

Oral Bioavailability - 100% [1]

| Brain Permeability| - | Brain/Plasma Ratio of 0.16 |[6] |

Signaling Pathways and Therapeutic Applications
Decoupling from the Wnt/β-catenin Pathway
Pan-GSK3 inhibitors trigger the stabilization of β-catenin, leading to its translocation to the

nucleus and activation of TCF/LEF transcription factors, which can have pro-tumorigenic

effects. BRD0705 avoids this by selectively inhibiting GSK3α. Studies using TCF/LEF

luciferase reporter assays confirmed that treatment with BRD0705 does not induce β-catenin-

mediated transcriptional activation.[1][3] Furthermore, RNA sequencing analysis of cells treated

with BRD0705 showed no enrichment for β-catenin-related gene sets, unlike treatment with

pan-GSK3 inhibitors.[1][7]
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Phenotypic Outcomes in AML
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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